molecular formula C14H10Cl2O3 B1218733 4,4'-Dichlorobenzilic acid CAS No. 23851-46-9

4,4'-Dichlorobenzilic acid

Cat. No. B1218733
CAS RN: 23851-46-9
M. Wt: 297.1 g/mol
InChI Key: LXFMMUDXRIMBHN-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzilic acid is a chemical compound with the molecular formula C14H10Cl2O3 . It contains a total of 30 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 tertiary alcohol .


Synthesis Analysis

The synthesis of 4,4’-Dichlorobenzilic acid involves reacting a bis-(substituted or unsubstituted phenyl) acetic acid with a halogenating agent . A study also mentions the estimation of 4,4’-Dichlorobenzilic acid in human urine after dicofol exposure .


Molecular Structure Analysis

The molecular structure of 4,4’-Dichlorobenzilic acid includes 2 six-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 tertiary alcohol . The average mass of the molecule is 297.133 Da, and the mono-isotopic mass is 296.000702 Da .

Scientific Research Applications

Metabolism in Agricultural Contexts

  • Application in Pesticide Studies: 4,4'-Dichlorobenzilic acid (DBA) has been identified in studies examining its excretion in the urine of pesticide applicators exposed to dicofol. This reflects its role in the metabolism of certain pesticides and could be relevant for monitoring occupational exposure in agricultural settings (Nigg et al., 1991).

Biochemical Reactions and Degradation

  • Role in Metabolic Pathways: The metabolism of 4,4'-Dichlorobenzilic acid has been studied in the context of its conversion from certain acaricides like Chlorobenzilate and Chloropropylate. Research shows that it is metabolized into other compounds like 4,4'-dichlorobenzophenone and carbon dioxide, demonstrating its potential role in various biochemical pathways (Miyazaki et al., 1969).

Chemical Synthesis and Industrial Applications

  • Use in Chemical Synthesis: Research indicates that 4,4'-Dichlorobenzilic acid can be synthesized from the chlorination of DDT, a well-known pesticide. This process involves a series of chemical reactions, highlighting its importance in the field of organic synthesis (Tomar et al., 1974).

Environmental Impact and Remediation

  • Environmental Studies: The compound's presence in the environment, particularly in relation to pesticides, has raised concerns regarding its impact on ecosystems and human health. Studies have investigated the environmental fate and degradation mechanisms of similar compounds, shedding light on potential environmental and health impacts of 4,4'-Dichlorobenzilic acid and related chemicals (EvyAliceAbigail et al., 2017).

Advanced Materials and Technology

  • Molecular Materials Research: Advanced research in molecular materials has explored the properties of azobenzenes, which are related to benzilic acids like 4,4'-Dichlorobenzilic acid. These studies are crucial for developing new materials with specific properties, such as molecular switches used in various industrial applications (Merino, 2011).

Safety And Hazards

4,4’-Dichlorobenzilic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFMMUDXRIMBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178554
Record name 4,4'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichlorobenzilic acid

CAS RN

23851-46-9
Record name 4-Chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23851-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dichlorobenzilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DICHLOROBENZILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETW245A2J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
HN Nigg, JH Stamper, SN Deshmukh, RM Queen - Chemosphere, 1991 - Elsevier
Twenty-four-hour urine samples were examined for 4,4′-dichlorobenzilic acid (DBA) pre-, during and post-exposure of dicofol applicators and mixer-loaders. Pre-exposure DBA …
Number of citations: 7 www.sciencedirect.com
SN Deshmukh, HN Nigg, JH Stamper, CR Bryan… - Bulletin of environmental …, 1987 - Springer
Dicofol (1, 1-bis (4-chlorophenyl)-2, 2, 2-trichloroethanol) is used in Florida citrus for control of the citrus rust mite and spider mites. In 1983, the US Environmental Protection Agency …
Number of citations: 5 link.springer.com
S Miyazaki, GM Boush, F Matsumura - Applied Microbiology, 1969 - Am Soc Microbiol
Rhodotorula gracilis metabolizes Chlorobenzilate (ethyl 4,4′-dichlorobenzilate) and Chloropropylate (isopropyl 4,4′-dichlorobenzilate) to several metabolites in a basal medium …
Number of citations: 20 journals.asm.org
S Miyazaki, GM Boush… - Journal of Agricultural and …, 1970 - ACS Publications
MATERIALS AND METHODS Acaricide Used, BothChlorobenzilate and Chloropro-pylate, used in this study, were of analytical grade. In addition, both compounds were also obtainedin …
Number of citations: 24 pubs.acs.org
LE St. John Jr, DJ Lisk - Journal of Agricultural and Food …, 1973 - ACS Publications
During gas chromatography of the TMS derivative of metabolite 2, radioactivity bled from the column from 160 (the elution temperature for di-TMS-5a) until the peak appeared at 174. …
Number of citations: 11 pubs.acs.org
HJ Harris - Journal of Agricultural and Food Chemistry, 1955 - ACS Publications
An analytical method is presented for the microdetermination of the acaricide, ethyl 4, 4'-dichlorobenzilate (Chlorobenzilate), as a spray residue. Essentially, the method involves …
Number of citations: 10 pubs.acs.org
SB Hanna, SA Sarac - The Journal of Organic Chemistry, 1977 - ACS Publications
The rates of oxidation by cerium (IV) of several substituted benzilic acids (unsubstituted, 2, 2'-dichloro, 4, 4'-di-chloro, 4, 4'-dimethyl, 4, 4'-dimethoxy, and 4, 4'-dinitro) to the …
Number of citations: 19 pubs.acs.org
R Proper… - 1965 - apps.dtic.mil
Several methods for the synthesis of glycolic acids of the type RRCOHCO2H, in which R and R are aryl, alkyl, or cycloalkyl groups equal or different, were investigated to find a …
Number of citations: 2 apps.dtic.mil
CM Welch, HA Smith - Journal of the American Chemical Society, 1953 - ACS Publications
The reactions of several organic acids in sulfuric acid havebeen investigated. The “i” factors have been determined by cryoscopic methods, the evolution of carbon monoxide studied, …
Number of citations: 20 pubs.acs.org
NM Rosenberg, RM Queen, JH Stamper - Bulletin of environmental …, 1985 - Springer
MATERIALS AND METHODS The study group consisted of a three-man spray crew from a citrus grove in central Florida. The volunteers were instructed to perform their normal work …
Number of citations: 10 link.springer.com

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